molecular formula C10H11F2N B1592066 2-(2,6-Difluorophenyl)pyrrolidine CAS No. 1016529-46-6

2-(2,6-Difluorophenyl)pyrrolidine

Cat. No.: B1592066
CAS No.: 1016529-46-6
M. Wt: 183.2 g/mol
InChI Key: APJIUSMTBHARPY-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a 2,6-difluorophenyl group at the 2-position. The molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol. The fluorine atoms at the 2 and 6 positions of the aromatic ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Commercial suppliers offer this compound in purities ranging from 95% to 98%, with prices varying by quantity (e.g., 250 mg at €177.00 and 1g at €312.00). Availability is generally listed as "in stock" for small quantities (1g–5g), though bulk procurement may require extended lead times .

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJIUSMTBHARPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602619
Record name 2-(2,6-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016529-46-6
Record name 2-(2,6-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthetic Route

The synthesis can be conceptualized in four main steps, adapted from analogous methods for 2-(2,5-difluorophenyl)pyrrolidine with modifications to accommodate the 2,6-difluoro substitution pattern:

Step Reaction Description Conditions Outcome
1. Formation of tert-butyl pyrrolidone formate Pyrrolidone reacts with di-tert-butyl carbonate in presence of base Polar or non-polar solvent (e.g., acetonitrile, THF, toluene), -20 to 40 °C, 1-10 hours tert-Butyl pyrrolidone formate intermediate
2. Grignard reaction with 2,6-difluorobromobenzene tert-Butyl pyrrolidone formate reacts with Grignard reagent of 2,6-difluorobromobenzene Organic solvent (THF, diethyl ether), -30 to 50 °C, 3-12 hours 2-(2,6-Difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate
3. Acid-catalyzed dehydration and deprotection Intermediate undergoes dehydration and removal of protecting group Acid catalyst in organic solvent (methanol, ethanol, toluene), 0-100 °C, 1-10 hours 5-(2,6-Difluorophenyl)-3,4-dihydro-2H-pyrrole
4. Asymmetric reduction Reduction with borane ammonia complex and chiral acid Organic solvent (diethyl ether, toluene), 20-80 °C, 8-48 hours Enantiomerically enriched 2-(2,6-Difluorophenyl)pyrrolidine

Reaction Details and Conditions

  • Step 1 : The molar ratio of pyrrolidone to di-tert-butyl carbonate is typically 1:1 to 1:3, with base catalyst loading ranging from 0.05 to 1 equivalent. Solvent volume is about 5-10 mL per gram of pyrrolidone.
  • Step 2 : The Grignard reagent is prepared from 2,6-difluorobromobenzene. The molar ratio of aryl bromide to tert-butyl pyrrolidone formate is about 1-1.5:1. Reaction temperature is controlled carefully to avoid side reactions.
  • Step 3 : Acid catalysis promotes dehydration and deprotection. The pH is adjusted post-reaction to isolate the pyrrole intermediate.
  • Step 4 : The final reduction step uses a chiral acid to induce enantioselectivity, with borane ammonia complex as the reducing agent. Reaction time and temperature influence yield and enantiomeric excess.

Analytical Data and Research Findings

Though direct analytical data for this compound is limited in the public domain, analogous compounds synthesized via this method exhibit:

  • High enantiomeric excess (>90%) when chiral acids such as D-mandelic acid are used.
  • Yields ranging from 60% to 85% over the four-step sequence.
  • Purity confirmed by NMR, HPLC, and chiral chromatography.
  • The method is scalable and suitable for industrial production due to mild reaction conditions and readily available reagents.

Comparative Table of Solvents and Reagents Used

Step Solvent Types Typical Solvents Notes
1 Polar/Non-polar Acetonitrile, THF, DMF, acetone, dioxane, benzene, toluene, DCM Solvent volume 5-10 mL/g pyrrolidone
2 Organic solvents THF, diethyl ether, methyl tert-butyl ether, diisopropyl ether Temperature -30 to 50 °C
3 Organic solvents Methanol, ethanol, isopropanol, acetonitrile, THF, DMF, toluene, DCM Acid catalysis, 0-100 °C
4 Organic solvents Diethyl ether, MTBE, diisopropyl ether, ethylene glycol dimethyl ether, toluene, DCM Borane ammonia complex reduction

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and facilitates the compound’s entry into biological systems .

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)pyrrolidine (CAS 886503-15-7)

  • Structure : Fluorine atoms at the 2 and 5 positions on the phenyl ring (meta-substitution).
  • Purity : 98% (industrial grade) .
  • This compound is used in synthesizing kinase inhibitors .

2-(2-Fluorophenyl)pyrrolidine (CAS 2216-04-7)

  • Structure : Single fluorine atom at the 2 position (ortho-substitution).
  • Purity : 95% .
  • Key Differences : The absence of a second fluorine atom lowers electronegativity, reducing dipole interactions. This derivative is less sterically hindered, making it suitable for catalytic applications in asymmetric synthesis .

2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1189996-39-1)

  • Structure : Fluorine atoms at 2 and 4 positions (para-substitution) with a hydrochloride salt.
  • Purity : 95% .
  • Key Differences : The para-substitution pattern creates a planar aromatic system, improving π-π stacking interactions in drug-receptor binding. The hydrochloride form enhances aqueous solubility, favoring its use in injectable formulations .

Hydrochloride Salts: Enhanced Solubility and Stability

This compound Hydrochloride (CAS 2135331-85-8)

  • Purity : 95+% (vs. 99% for industrial-grade batches in 25kg drums ).
  • Applications : Preferred in pharmaceutical formulations due to improved solubility and stability. Used as an intermediate in antipsychotic drug synthesis .

2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1197238-95-1)

  • Key Differences : The meta-fluorine arrangement in the hydrochloride salt may reduce metabolic stability compared to the 2,6-difluoro analog, limiting its use in long-acting therapeutics .

Purity and Availability Trends

Compound CAS Number Purity Availability (Quantity) Key Supplier Notes
This compound 1016529-46-6 95–98% 250mg–5g Multiple suppliers
2-(2,5-Difluorophenyl)pyrrolidine 886503-15-7 98% 100mg Limited stock
2-(2-Fluorophenyl)pyrrolidine 2216-04-7 95% 1g Standard lead time
This compound HCl 2135331-85-8 95+% 1g Industrial-grade batches available

Application-Specific Comparisons

  • Pharmaceuticals : The 2,6-difluoro substitution is favored in CNS drug candidates due to its balanced lipophilicity and metabolic stability . In contrast, the 2,4-difluoro hydrochloride derivative is used in antifungal agents .
  • Agrochemicals : The 2,5-difluoro analog shows higher herbicidal activity but lower environmental persistence than the 2,6-difluoro compound .

Biological Activity

2-(2,6-Difluorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a difluorophenyl group. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and data sources.

  • Molecular Formula : C10H10F2N
  • Molecular Weight : Approximately 183.20 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with a 2,6-difluorophenyl substituent, which may influence its interaction with biological targets.

Synthesis and Stability

The synthesis of this compound typically involves several key steps, including reaction under inert conditions to maintain stability and purity. The compound is sensitive to light and should be stored in dark conditions to prevent degradation.

Interaction Studies

Initial investigations into the biological activity of this compound indicate possible interactions with neurotransmitter receptors or enzymes involved in neurotransmission. However, detailed mechanisms of action remain largely unexplored.

Pharmacological Potential

Research suggests that compounds similar to this compound may exhibit significant pharmacological effects. For instance, compounds with similar structural motifs have shown varying degrees of biological activity due to differences in their substituents or stereochemistry.

Comparative Analysis with Similar Compounds

A comparative analysis of compounds with structural similarities reveals insights into their biological activities:

Compound NameMolecular FormulaSimilarity Index
2-(2,4-Difluorophenyl)pyrrolidine hydrochlorideC10H11F2N·HCl0.93
(R)-2-(2,5-Difluorophenyl)pyrrolidineC10H11F2N0.92
(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochlorideC10H11F2N·HCl0.91

This table illustrates how slight variations in chemical structure can impact biological activity and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 2
2-(2,6-Difluorophenyl)pyrrolidine

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